molecular formula C14H11Cl2N5 B2727410 N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-38-5

N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2727410
CAS No.: 890896-38-5
M. Wt: 320.18
InChI Key: VYKUHVCRUJPMGP-UHFFFAOYSA-N
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Description

N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[4,5-e]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the dichlorophenyl group enhances its binding affinity and specificity towards certain molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3,4-dichlorophenylhydrazine and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the prop-2-enylamine group: This step involves the alkylation of the pyrazolo[4,5-e]pyrimidine core with an appropriate allylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolo[4,5-e]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation, and inhibitors of these enzymes are valuable tools for studying cellular processes and developing therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit specific kinases makes it a promising candidate for targeted cancer therapy.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,4-Dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enylamine
  • [1-(3,4-Dichlorophenyl)pyrazolo[4,3-e]pyrimidin-4-yl]prop-2-enylamine
  • [1-(3,4-Dichlorophenyl)pyrazolo[1,5-c]pyrimidin-4-yl]prop-2-enylamine

Uniqueness

The uniqueness of N-allyl-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific structural configuration, which provides distinct binding properties and biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity towards certain kinases, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5/c1-2-5-17-13-10-7-20-21(14(10)19-8-18-13)9-3-4-11(15)12(16)6-9/h2-4,6-8H,1,5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKUHVCRUJPMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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